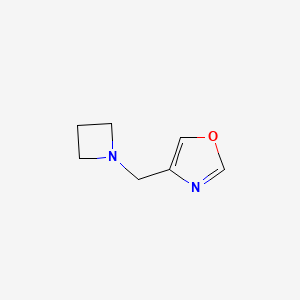
4-(1-Azetidinylmethyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Azetidinylmethyl)oxazole is a heterocyclic compound that features both an oxazole ring and an azetidine moiety The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the azetidine moiety is a four-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles . The azetidine moiety can be introduced through nucleophilic substitution reactions involving azetidine derivatives.
Industrial Production Methods
Industrial production methods for 4-(1-Azetidinylmethyl)oxazole may involve the use of catalytic systems to improve yield and efficiency. Magnetic nanocatalysts have been explored for the synthesis of oxazole derivatives due to their high stability and ease of separation from reaction mixtures . These catalysts can be used to streamline the production process and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Azetidinylmethyl)oxazole can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles from oxazolines.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the oxazole or azetidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Deoxo-Fluor® for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines yields oxazoles, while nucleophilic substitution can introduce various functional groups to the oxazole or azetidine rings.
Wissenschaftliche Forschungsanwendungen
4-(1-Azetidinylmethyl)oxazole has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 4-(1-Azetidinylmethyl)oxazole involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives have been shown to inhibit enzymes like tyrosine kinases, which play a role in cell signaling and cancer progression . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-(1-Azetidinylmethyl)oxazole can be compared to other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory agent.
These compounds share the oxazole ring but differ in their additional functional groups and biological activities
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
4-(azetidin-1-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C7H10N2O/c1-2-9(3-1)4-7-5-10-6-8-7/h5-6H,1-4H2 |
InChI-Schlüssel |
BSBNZKPWVSWESB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=COC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





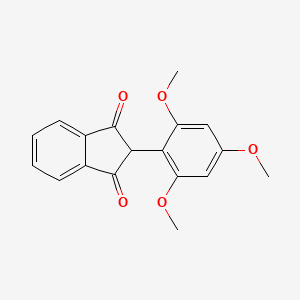
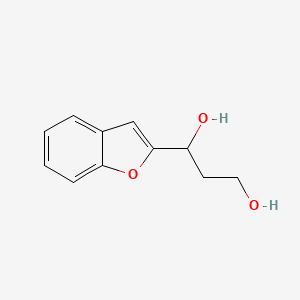

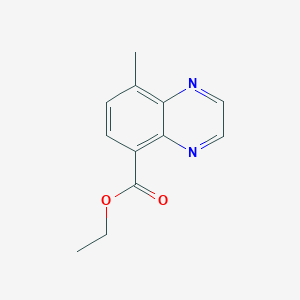
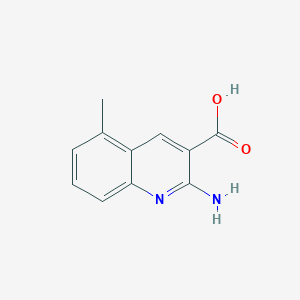

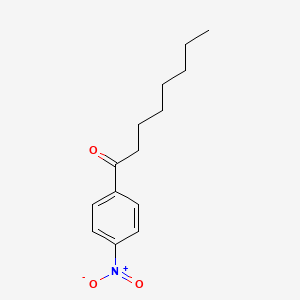
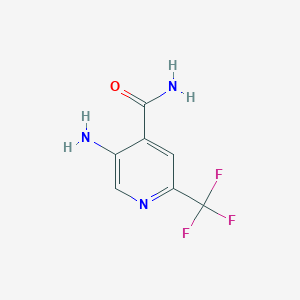
![[(2R,5R)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol](/img/structure/B15331875.png)

![3-Bromoimidazo[1,2-a]pyridin-5-ol](/img/structure/B15331890.png)
